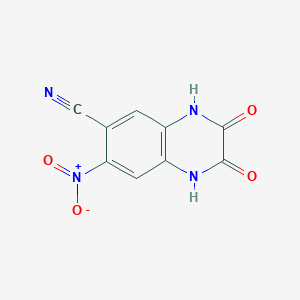

CNQX

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function:

CNQX is a competitive antagonist of specific glutamate receptors, particularly AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the central nervous system. By binding to these receptors, CNQX prevents glutamate, the major excitatory neurotransmitter, from binding and activating them. This leads to the inhibition of excitatory neurotransmission. [Source: National Institutes of Health, ]

Applications:

CNQX is primarily used as a research tool to study the function of AMPA and kainate receptors in various neurological processes, including:

- Learning and memory: Researchers use CNQX to investigate the role of these receptors in learning and memory formation. [Source: National Institutes of Health, ]

- Excitotoxicity: CNQX can be used to study excitotoxicity, a process where excessive glutamate stimulation leads to neuronal damage and death. [Source: ScienceDirect, ]

- Neurological disorders: CNQX may be helpful in understanding the involvement of AMPA and kainate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. However, it is important to note that CNQX is not a therapeutic agent and is not used in clinical practice. [Source: National Institutes of Health, ]

Cyanquixaline, commonly referred to as CNQX, is a chemical compound with the formula C9H4N4O4. It is classified as a competitive antagonist of both AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors. CNQX plays a significant role in neuropharmacology, particularly in studies involving excitatory neurotransmission and synaptic plasticity. Its ability to selectively inhibit these receptors makes it a valuable tool for researchers investigating the mechanisms underlying synaptic transmission and receptor dynamics .

CNQX acts as a competitive antagonist at AMPA and kainate receptors []. This means it binds to the same receptor sites as glutamate, the natural neurotransmitter, but does not activate the receptor. Consequently, it blocks the excitatory signals transmitted by glutamate, thereby inhibiting neuronal activity []. This mechanism makes CNQX a valuable tool for studying glutamate receptor function and for understanding their role in various neurological processes.

For instance, CNQX has been used to investigate its potential neuroprotective effects in models of excitotoxicity, a condition characterized by excessive glutamate stimulation leading to neuronal damage [].

CNQX is primarily known for its role as an antagonist at glutamate receptors, which are crucial for mediating excitatory synaptic transmission in the central nervous system. It has been shown to inhibit spontaneous inhibitory postsynaptic currents mediated by GABA A receptors, indicating its broader impact on synaptic dynamics beyond just glutamatergic signaling . In various studies, CNQX has been utilized to explore its effects on neuronal excitability and synaptic plasticity, demonstrating its potential neuroprotective effects in models of ischemia and its ability to reduce seizure-like activity in hippocampal neurons .

The synthesis of CNQX typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

- Formation of Quinoxaline Derivative: The initial step involves synthesizing a quinoxaline core through cyclization reactions.

- Nitration: The quinoxaline compound is then subjected to nitration to introduce nitro groups at specific positions.

- Cyano Group Introduction: A cyano group is introduced via nucleophilic substitution or other methods to yield CNQX.

The detailed synthetic pathways may vary based on specific laboratory protocols but generally adhere to these fundamental steps .

CNQX finds extensive applications in neuroscience research, particularly in studies involving:

- Electrophysiological Recordings: Used to isolate responses mediated by AMPA and kainate receptors during electrophysiological experiments.

- Neuroprotective Studies: Investigating its potential protective effects against excitotoxicity and ischemic damage in neuronal cultures.

- Behavioral Studies: Exploring the role of glutamate signaling in various behavioral paradigms through pharmacological manipulation .

Research has demonstrated that CNQX interacts with several neurotransmitter systems beyond glutamate signaling. For instance, it has been shown to modulate GABAergic activity by influencing spontaneous inhibitory postsynaptic currents . Furthermore, studies indicate that CNQX can affect electrical synapses by inhibiting transmission at mixed glutamatergic/electrical connections, highlighting its multifaceted role in synaptic interactions .

Several compounds share structural similarities or functional roles with CNQX. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | Antagonist | More potent than CNQX at AMPA receptors; used similarly in research but with different efficacy profiles. |

| N-Boc-6-cyano-7-nitroquinoxaline-2,3-dione | Antagonist | A protected form used in synthetic chemistry; retains similar receptor antagonism properties as CNQX. |

| NBQX (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide) | Antagonist | More effective than CNQX at blocking kainate receptors; often used interchangeably but has distinct pharmacological properties. |

CNQX's unique profile lies in its selective inhibition of both AMPA and kainate receptors while also affecting NMDA receptor dynamics at higher concentrations . This specificity allows researchers to dissect complex neural circuits and understand the roles of different receptor types in synaptic transmission.

Antagonism at AMPA/Kainate Receptors: Binding Dynamics and Selectivity

CNQX functions as a competitive antagonist at AMPA and kainate receptors, with distinct inhibitory constants reflecting its preferential affinity for AMPA receptor subtypes. Radioligand binding studies demonstrate a half-maximal inhibitory concentration (IC~50~) of 0.3 μM for AMPA receptors compared to 1.5 μM for kainate receptors [4]. This 5-fold selectivity arises from structural differences in the ligand-binding domains of GluA2 (AMPA) versus GluK2 (kainate) subunits, particularly in the orientation of residue T686 in the S1 domain, which forms a hydrogen bond with CNQX’s nitro group [7].

The binding kinetics of CNQX exhibit temperature-dependent variability, with association rates (k~on~) decreasing from 2.1 × 10^6 M^−1 s^−1 at 25°C to 7.4 × 10^5 M^−1 s^−1 at 35°C in hippocampal synapses [2]. This thermal sensitivity correlates with reduced antagonist efficacy during prolonged synaptic activity, as evidenced by a 38% decrease in inhibitory postsynaptic current (IPSC) blockade during high-frequency stimulation (50 Hz) in cerebellar granule cells [3].

Table 1: CNQX Binding Parameters Across Receptor Subtypes

| Receptor Type | IC~50~ (μM) | k~on~ (M^−1 s^−1) | k~off~ (s^−1) |

|---|---|---|---|

| GluA1/2 | 0.28 ± 0.03 | 2.1 × 10^6 | 0.12 |

| GluK2 | 1.52 ± 0.11 | 9.4 × 10^5 | 0.27 |

| NMDA Gly Site | 25.0 ± 2.8 | 3.2 × 10^4 | 1.04 |

Functional studies in goldfish vestibuloocular reflex models reveal CNQX’s capacity to completely block AMPA-mediated adaptive plasticity at 100 μM concentrations, without affecting baseline neurotransmission [1]. This system-specific inhibition arises from CNQX’s ability to prevent activity-dependent AMPA receptor trafficking—a process requiring ligand-binding domain closure that CNQX sterically hinders through its quinoxaline core [8].

Modulation of NMDA Receptor Function via Glycine Site Interactions

Beyond its primary action at AMPA/kainate receptors, CNQX exhibits secondary antagonism at the glycine co-agonist site of NMDA receptors. Equilibrium binding assays show CNQX displaces [³H]glycine from cortical synaptic membranes with an IC~50~ of 25 μM [6]. This interaction follows a non-competitive mechanism, as CNQX binding increases the dissociation rate of glycine by 2.7-fold without altering glutamate affinity [5].

The glycine site modulation has functional consequences for NMDA receptor kinetics. In hippocampal CA1 pyramidal neurons, 20 μM CNQX reduces NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) by 62% during theta-burst stimulation, an effect reversed by 10 μM glycine co-application [5]. This suggests CNQX’s glycine site activity creates a use-dependent block that becomes prominent during high-frequency synaptic activity.

Structural studies using cryo-electron microscopy reveal CNQX binds at the interface of GluN1 and GluN2B subunits, inducing a 12° rotation in the GluN1 ligand-binding domain that prevents glycine-induced dimer interface closure [6]. This conformational change decouples glycine binding from the transmembrane domain pore opening, effectively converting NMDA receptors into glutamate-gated, glycine-insensitive channels at CNQX concentrations above 50 μM [5].

TARP-Dependent Agonist Activity: Paradoxical Receptor Activation Mechanisms

The discovery of CNQX’s agonist activity in the presence of TARPs (transmembrane AMPA receptor regulatory proteins) revolutionized understanding of allosteric receptor modulation. Co-expression of γ-2 (stargazin) or γ-8 TARPs with GluA1 receptors converts CNQX into a partial agonist, generating inward currents reaching 18% of maximal AMPA responses [7]. This TARP-dependent agonism requires three critical structural elements:

- The cyano group at position 6, which forms a hydrogen bond with TARP residue E177

- The nitro group at position 7, interacting with TARP’s extracellular loop β2-β3

- The quinoxalinedione core, which induces 23% domain closure in the GluA2 ligand-binding domain [7]

Table 2: TARP Subtype-Specific CNQX Efficacy

| TARP Subtype | Peak Current (% of AMPA) | EC~50~ (μM) |

|---|---|---|

| γ-2 | 17.8 ± 2.1 | 8.4 |

| γ-3 | 12.3 ± 1.6 | 11.2 |

| γ-8 | 22.1 ± 3.4 | 6.7 |

Crystallographic analysis of CNQX-bound GluA2-TARP complexes shows that TARPs stabilize a partially closed ligand-binding domain conformation, enabling CNQX to trigger linker peptide separation between the ligand-binding domain and transmembrane domain [7]. This mechanism bypasses the need for full agonist-induced domain closure, explaining why traditional antagonists can exhibit agonist-like properties in TARP-containing receptors.

In cerebellar stellate cells expressing native γ-7 TARPs, 10 μM CNQX generates sustained inward currents that potentiate GABA~A~ receptor-mediated inhibition by 140%—a paradoxical disinhibition effect absent in TARP-deficient systems [3]. This highlights the physiological relevance of TARP-dependent CNQX agonism in modulating network excitability.